![molecular formula C23H20Cl3N3O3S B2397382 2,3,4-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide CAS No. 338954-99-7](/img/structure/B2397382.png)
2,3,4-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with multiple functional groups. It contains a benzimidazole core, which is substituted with a methoxybenzyl group at the 1-position and a trichlorobenzenesulfonamide group at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzimidazole core provides a rigid, planar structure, while the methoxybenzyl and trichlorobenzenesulfonamide groups add steric bulk and potential sites for intermolecular interactions .Chemical Reactions Analysis
This compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The benzimidazole core could participate in electrophilic substitution reactions, while the sulfonamide group could undergo hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole core, methoxybenzyl group, and trichlorobenzenesulfonamide group would likely result in a relatively high molecular weight . Other properties such as melting point, boiling point, and solubility would depend on the specific arrangement of these groups .Scientific Research Applications
Pharmacological Applications
- Benzimidazole Derivatives : Benzimidazole and its derivatives, sharing a core structure similar to the compound , have a wide range of biological and pharmacological activities. They are crucial in developing drugs with antimicrobial, antiviral, antiparasitic, and anticancer properties. The therapeutic significance of benzimidazole compounds is highlighted by their utility in treating various diseases, underscoring their role in drug discovery and development (Babbar, Swikriti, & Arora, 2020).
Environmental Science Applications
- Degradation and Stability Studies : The stability of chemical compounds, including those with a benzimidazole core, in environmental conditions is crucial for assessing their environmental impact. Studies on the degradation processes of compounds similar to the queried chemical provide essential insights into their behavior and fate in natural environments. These findings contribute to understanding the potential risks and benefits of their application across various fields (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Materials Science Applications
- Porous Polymers for CO2 Capture : Nitrogen-doped porous materials, which can be related to the structural motifs found in benzimidazole derivatives, demonstrate significant potential in capturing CO2 from the atmosphere. This application is pivotal in addressing climate change and environmental degradation by minimizing CO2 levels. The development of such materials, including covalent triazine frameworks, is at the forefront of research efforts aimed at sustainable and efficient solutions for CO2 sequestration (Mukhtar et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been designed to have affinity with β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These are considered promising targets in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
Similar compounds have shown to prevent amyloid beta (aβ) formation through the downregulation of app and bace levels in appswe-expressing cells . Furthermore, they reduced the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in the pathogenesis of Alzheimer’s Disease (AD). This includes the amyloidogenic pathway, which involves the cleavage of the Amyloid Protein Precursor (APP) by β-secretase (BACE) to form amyloid beta (Aβ) plaques . It also affects the tau pathway, where it reduces the levels of phosphorylated tau, a key feature of neurofibrillary tangles in AD .
Pharmacokinetics
Similar compounds have shown less water solubility, which could impact their bioavailability .
Result of Action
The compound likely has a neuroprotective effect in the context of Alzheimer’s Disease. It prevents the formation of Aβ plaques by downregulating APP and BACE levels . It also reduces the levels of phosphorylated tau, thereby preventing the formation of neurofibrillary tangles . These actions could potentially slow the progression of AD.
properties
IUPAC Name |
2,3,4-trichloro-N-[1-[(4-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl3N3O3S/c1-13-10-18-23(27-12-29(18)11-15-4-6-16(32-3)7-5-15)22(14(13)2)28-33(30,31)19-9-8-17(24)20(25)21(19)26/h4-10,12,28H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPINMQJQJDUAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)Cl)N=CN2CC4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.